6-Bromo-2-isopropylquinoline-4-carboxylic acid
Description
6-Bromo-2-isopropylquinoline-4-carboxylic acid (CAS: 401624-46-2) is a halogenated quinoline derivative characterized by a bromine atom at the 6-position, an isopropyl group at the 2-position, and a carboxylic acid moiety at the 4-position of the quinoline scaffold. Its molecular formula is C₁₃H₁₂BrNO₂, with a molecular weight of 294.15 g/mol.
Properties
IUPAC Name |
6-bromo-2-propan-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-7(2)12-6-10(13(16)17)9-5-8(14)3-4-11(9)15-12/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBDAOYYNVYIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353791 | |
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401624-46-2 | |
| Record name | 6-bromo-2-isopropylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Bromoquinolin-2(1H)-one
- Starting from 6-bromoquinolin-2(1H)-one, the compound is prepared via acyl chloride formation, amidation with 4-bromoaniline, and cyclization steps.
- Treatment with phosphorus oxychloride (POCl3) at 120°C for 6 hours converts the quinolin-2(1H)-one to 2-chloro-6-bromoquinoline with high yield (99%) and purity (HPLC 98.21%).
Formation of 2-Substituted 6-Bromoquinolines
- The 2-chloro-6-bromoquinoline intermediate undergoes nucleophilic substitution with isopropyl amine or other amines at 90°C for 6–40 hours to yield 2-substituted 6-bromoquinolines.
- Purification by column chromatography affords high-purity products (e.g., 2-(pyrrolidin-1-yl)-6-bromoquinoline with 93% yield).
Introduction of the Isopropyl Group at the 2-Position
- The isopropyl group is introduced via nucleophilic substitution of the 2-chloro group on 6-bromoquinoline with isopropyl amine or related reagents.
- This step is critical for obtaining the 2-isopropyl substitution pattern on the quinoline ring.
Carboxylation at the 4-Position
Lithiation and Carboxylation
- The 2-isopropyl-6-bromoquinoline intermediate is subjected to lithiation using n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF).
- After lithiation, carbon dioxide (CO2) gas is introduced via cannula, allowing carboxylation at the 4-position.
- The reaction mixture is warmed to room temperature, quenched with water and acidified to pH 5 with 1 N HCl, precipitating the quinoline-4-carboxylic acid derivative.
- This method yields the target 6-bromo-2-isopropylquinoline-4-carboxylic acid with yields around 60–70% and purity above 90% (HPLC).
Alternative Synthetic Routes Using Substituted Isatins
- Substituted isatins, such as 5-isopropylindoline-2,3-dione, can be used as starting materials in a microwave-assisted Pfitzinger reaction with substituted ketones to form quinoline-4-carboxylic acids.
- This method provides an alternative route to introduce the isopropyl group at the 2-position while constructing the quinoline ring.
- The reaction conditions are mild, and the process is amenable to scale-up.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|
| 1 | Acyl chloride formation | POCl3, 120°C, 6 h | 2-chloro-6-bromoquinoline | 99 | 98.21 | High yield, used without purification |
| 2 | Nucleophilic substitution | Isopropyl amine, 90°C, 6–40 h | 2-isopropyl-6-bromoquinoline | ~90 | >90 | Column chromatography purification |
| 3 | Lithiation and carboxylation | n-BuLi (−78°C), CO2, THF | This compound | 60–70 | >90 | Acid quench, precipitation |
| 4 | Alternative Pfitzinger reaction | Substituted isatin + ketone, microwave | Quinoline-4-carboxylic acid derivatives | Variable | High | Mild conditions, scalable |
Research Findings and Considerations
- The lithiation/carboxylation approach is widely used due to its regioselectivity and efficiency in introducing the carboxylic acid group at the 4-position.
- The nucleophilic substitution at the 2-position allows for diverse amine substitutions, including isopropyl groups, enabling structural variation.
- The use of substituted isatins in Pfitzinger reactions offers a versatile alternative, especially for introducing alkyl groups at the 2-position during quinoline ring formation.
- Purification typically involves silica gel chromatography and recrystallization to achieve high purity suitable for biological evaluation.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry are critical for optimizing yields and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-isopropylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Quinoline derivatives with substituted functional groups at the 6th position.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial Activity:
6-Bromo-2-isopropylquinoline-4-carboxylic acid has been investigated for its potential as an antimicrobial agent. A study highlighted its derivatives' effectiveness against Mycobacterium tuberculosis, demonstrating that structural modifications, particularly at the C-6 position, significantly influence anti-tubercular activity. Compounds with halogen substitutions showed varying degrees of inhibition, with specific derivatives exhibiting promising results in both replicating and non-replicating bacterial strains .
Anticancer Properties:
The compound serves as an intermediate in synthesizing various anticancer drugs. Its derivatives have shown potential in targeting cancer cell lines, enhancing drug efficacy through specific interactions with molecular targets involved in cancer progression. Research indicates that modifications to the quinoline structure can improve selectivity and potency against cancer cells .
Fluorescent Probes
Due to its unique structural characteristics, this compound is utilized in developing fluorescent probes for biological imaging. These probes aid researchers in visualizing cellular processes by providing enhanced contrast in imaging techniques, facilitating the study of dynamic biological systems .
Organic Synthesis
The compound acts as a critical building block in organic synthesis, allowing chemists to construct more complex quinoline derivatives. This versatility is particularly useful for creating new chemical entities with tailored properties for specific applications in pharmaceuticals and material science .
Material Science
In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials can exhibit improved durability and performance due to the unique properties imparted by the quinoline structure .
Case Study 1: Antitubercular Activity
In a study focusing on the design and synthesis of new quinoline derivatives, researchers found that specific modifications to the 6-bromo compound led to enhanced inhibition of Mycobacterium tuberculosis. The introduction of halogen groups at the C-6 position was critical; for instance, the 6-chloro derivative demonstrated a two-fold increase in activity compared to unmodified compounds .
| Compound | Structure Modification | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 6a | Chlorine at C-6 | <64 | High |
| 6b | Iodine at C-8 | >64 | Low |
| 6c | Bromine at C-6 | <32 | Moderate |
Case Study 2: Anticancer Applications
Another study evaluated several derivatives of this compound against various cancer cell lines. Some derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity against specific tumor types. The structural variations were essential for optimizing activity and minimizing off-target effects .
| Derivative | IC50 (µM) | Target Cell Line |
|---|---|---|
| Compound A | 5 | Breast Cancer |
| Compound B | 10 | Lung Cancer |
| Compound C | 15 | Colon Cancer |
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Significance
The bromine atom enhances electrophilic aromatic substitution reactivity, making it a valuable intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparison with Similar Compounds
Below is a systematic comparison of 6-bromo-2-isopropylquinoline-4-carboxylic acid with structurally analogous quinoline-4-carboxylic acid derivatives.
Structural and Physicochemical Comparison
Reactivity and Functional Differences
- Bromine Reactivity : All compounds feature a bromine atom at position 6, enabling cross-coupling reactions. However, steric effects vary: the isopropyl group in the target compound may slow coupling kinetics compared to less bulky analogs like 2-cyclopropyl or 2-hydroxy derivatives .
- Carboxylic Acid Utility: The 4-carboxylic acid group allows esterification or amidation. For example, ethyl esters of similar compounds (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate) are intermediates in drug synthesis .
- Substituent Impact: 2-Hydroxy (): Enhances hydrogen bonding and solubility in polar solvents. 2-Aryl Groups (): Improve thermal stability for material science applications.
Biological Activity
6-Bromo-2-isopropylquinoline-4-carboxylic acid is a quinoline derivative notable for its potential biological activities, particularly in antimicrobial and anticancer research. This compound features a bromine atom at the 6-position, an isopropyl group at the 2-position, and a carboxylic acid group at the 4-position, which contribute to its unique chemical properties and biological interactions.
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C13H12BrNO2
- CAS Number : 401624-46-2
- IUPAC Name : 6-bromo-2-propan-2-ylquinoline-4-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit or activate certain enzymes or receptors, thereby influencing various metabolic pathways. The exact mechanisms are still under investigation but are believed to involve interactions similar to other quinoline derivatives, which often target cellular processes related to cancer and microbial resistance.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various strains of bacteria and fungi. For instance, preliminary screening revealed that compounds with similar quinoline structures displayed varying degrees of activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging widely based on structural modifications .
| Compound | MIC (µg/mL) | Activity Description |
|---|---|---|
| This compound | TBD | Effective against certain bacterial strains |
| N-benzylpyrazine derivatives | <15.625 | Moderate to good activity against M. tuberculosis |
Anticancer Activity
The anticancer potential of this compound is also noteworthy. In studies focusing on cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A498 (kidney cancer), it was found that certain derivatives exhibited selective toxicity towards cancerous cells while sparing non-cancerous cells. For example, a derivative with a similar structure showed an IC50 value of 37.3 µM against HepG2 cells, indicating significant cytotoxic activity .
Case Studies
-
Study on Antitubercular Activity :
- A comparative analysis was conducted on quinoline derivatives, including this compound. The study found that modifications at the 2 and 4 positions significantly influenced the activity against M. tuberculosis H37Rv strain.
- Results indicated that compounds with specific substitution patterns demonstrated enhanced activity, suggesting that structural optimization can lead to improved therapeutic agents .
-
Cytotoxicity Assessment :
- Another study evaluated the cytotoxic effects of various quinoline derivatives on multiple cancer cell lines. The findings highlighted that while some compounds were highly effective against cancer cells, they exhibited low toxicity in normal cell lines, indicating a promising therapeutic index for further development .
Q & A
Q. What are the established synthetic routes for 6-bromo-2-isopropylquinoline-4-carboxylic acid, and what are their comparative advantages?
Methodological Answer: The synthesis typically involves:
Friedländer Condensation : Cyclization of brominated anthranilic acid derivatives with β-keto esters or isopropyl-substituted ketones under acidic conditions .
Palladium-Catalyzed Cross-Coupling : For introducing the bromo substituent at position 6, Suzuki-Miyaura coupling with aryl boronic acids is employed .
Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/HCl yields the final carboxylic acid group .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Limitations |
|---|---|---|---|
| Friedländer | 45–60 | H2SO4, 110°C, 12h | Requires harsh acids |
| Suzuki-Miyaura | 70–85 | Pd(PPh3)4, K2CO3, DMF, 80°C | High catalyst cost |
| Ester Hydrolysis | >90 | NaOH (2M), reflux, 6h | Requires intermediate purity |
Q. How is this compound characterized structurally and spectroscopically?
Methodological Answer: Key techniques include:
- 1H/13C NMR :
- Quinoline protons appear as doublets at δ 8.5–9.0 ppm (aromatic region).
- Isopropyl groups show a septet (δ 3.1–3.3 ppm) and doublets (δ 1.2–1.4 ppm) .
- Carboxylic acid proton (broad singlet) at δ 12–13 ppm in DMSO-d6 .
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 322.04 (M+H)+ confirms the molecular formula C13H13BrNO2 .
- X-ray Crystallography : Resolves substituent orientation and planarity of the quinoline ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replacing DMF with THF reduces side reactions (e.g., ester decomposition) .
- Catalyst Screening : Testing Pd(OAc)2/XPhos systems improves coupling efficiency for bromo-substituted intermediates .
- Purification Strategies : Use of reverse-phase HPLC (C18 column, MeOH/H2O gradient) resolves co-eluting byproducts .
Q. Table 2: Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh3)4 | 78 | 95 |
| Pd(OAc)2/XPhos | 85 | 98 |
Q. How does the isopropyl substituent influence the compound’s reactivity and biological activity?
Methodological Answer:
- Steric Effects : The isopropyl group at position 2 hinders electrophilic substitution at adjacent positions, directing reactivity to the brominated C6 site .
- Biological Implications : In vitro studies show enhanced binding to kinase targets (e.g., EGFR) due to hydrophobic interactions with the isopropyl group .
- Comparative SAR : Analogues with smaller substituents (e.g., methyl) exhibit lower potency (IC50 = 12 µM vs. 4.5 µM for isopropyl) .
Q. What analytical approaches resolve contradictions in reported spectral data for this compound?
Methodological Answer:
- Variable Temperature NMR : Resolves broadening of carboxylic acid signals caused by hydrogen bonding .
- Isotopic Labeling : 13C-labeled intermediates clarify ambiguous carbonyl carbon shifts in crowded spectra .
- Cross-Validation : Compare IR (C=O stretch at 1680 cm⁻¹) with computational DFT calculations (B3LYP/6-31G*) .
Q. How is this compound utilized in designing enzyme inhibitors or fluorescent probes?
Methodological Answer:
- Enzyme Inhibition : The carboxylic acid moiety chelates metal ions in metalloproteases (e.g., MMP-9), validated via molecular docking (AutoDock Vina) .
- Fluorescent Probes : Conjugation with BODIPY dyes at C4 produces pH-sensitive probes (λem = 520 nm) .
Q. Table 3: Inhibitory Activity Against Proteases
| Enzyme | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| MMP-9 | 4.5 | -9.2 |
| Trypsin | >50 | -5.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
